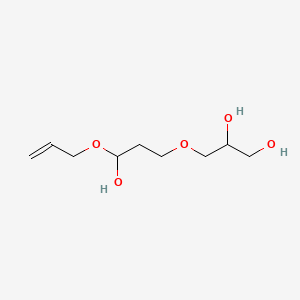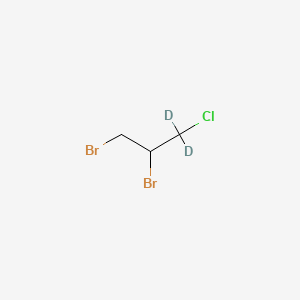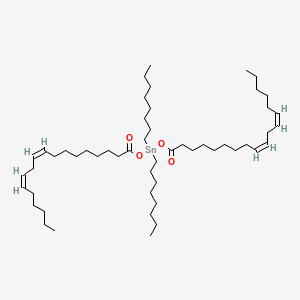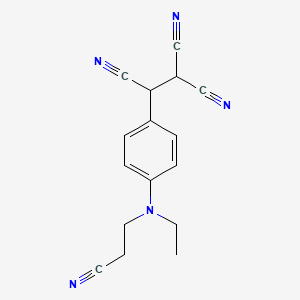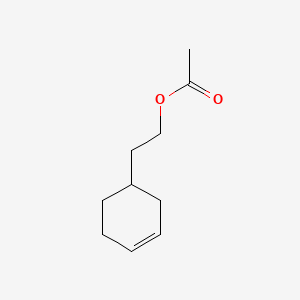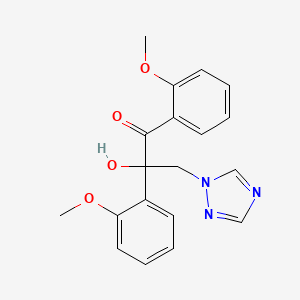
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with methoxy groups, which undergo various chemical transformations such as halogenation, nucleophilic substitution, and cyclization to form the triazole ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of purification techniques like crystallization, distillation, and chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions or active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
Fluconazole: An antifungal medication.
Itraconazole: Another antifungal agent.
Voriconazole: Used to treat serious fungal infections.
Uniqueness
What sets 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
107658-65-1 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-9-5-3-7-14(16)18(23)19(24,11-22-13-20-12-21-22)15-8-4-6-10-17(15)26-2/h3-10,12-13,24H,11H2,1-2H3 |
InChI Key |
KTGXKZCVWOQIAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


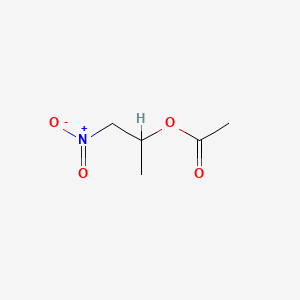
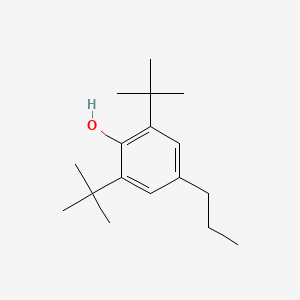
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
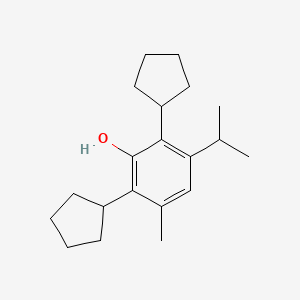
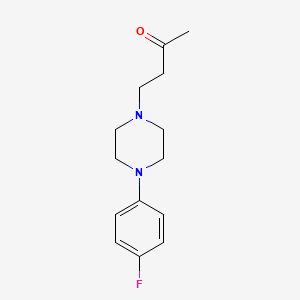

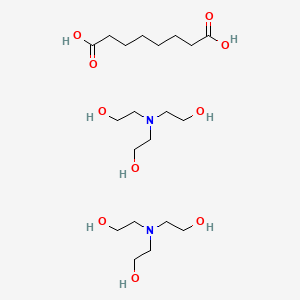
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
